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Compound of Interest

Compound Name: Quinazoline-6-carbaldehyde

Cat. No.: B1322219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies,

most notably as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial

growth factor receptor 2 (VEGFR-2) tyrosine kinases. While extensive research has focused on

substitutions at the 4-, 5-, 7-, and 8-positions of the quinazoline ring, the structure-activity

relationship (SAR) of modifications at the 6-position remains an area of active investigation.

This guide provides a comparative analysis of quinazoline analogs with various substitutions at

the C-6 position, with a particular focus on derivatives that can be synthetically accessed from

a quinazoline-6-carbaldehyde intermediate, such as Schiff bases, amides, and alkynes.

While a dedicated, comprehensive study on a series of quinazoline-6-carbaldehyde analogs

was not identified in the current literature, this guide consolidates data from several studies on

C-6 substituted quinazolines to elucidate key SAR trends. The presented data will aid

researchers in the rational design of novel and potent quinazoline-based kinase inhibitors.

Comparative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of various C-6 substituted

quinazoline analogs against key cancer-related kinases (EGFR and VEGFR-2) and their

cytotoxic effects on different cancer cell lines.
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Table 1: EGFR and VEGFR-2 Kinase Inhibitory Activity of
C-6 Substituted Quinazoline Analogs
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Compound
ID

C-6
Substituent

Target
Kinase

IC50 (nM)
Reference
Compound

IC50 (nM)

Series A: 6-

Benzamide

Derivatives

Compound

23

p-nitro-fluoro-

benzamide
EGFR 5 Gefitinib -

Series B: 6-

Alkynyl

Derivatives

Compound

5e

6-

hydroxypropy

nyl

EGFR 14 Gefitinib 39

Series C: 6-

Arylureido

Derivatives

Compound 7i

6-(3-

(trifluorometh

yl)phenyl)urei

do

EGFR 17.32 Gefitinib 25.42

Erlotinib 33.25

Series D: 6-

Bromo-2-

(pyridin-3-

yl)-4-

substituted

Quinazolines

Compound

21

4-bromo-

phenylethylid

ene-

hydrazinyl

EGFRwt 46.1 Lapatinib 53.1
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Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Cytotoxic Activity (IC50 in µM) of C-6
Substituted Quinazoline Analogs against Various Cancer
Cell Lines
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Compo
und ID

C-6
Substitu
ent

A549
(Lung)

HT-29
(Colon)

MCF-7
(Breast)

HepG2
(Liver)

PC-3
(Prostat
e)

Referen
ce Drug
(IC50 in
µM)

Series C:

6-

Arylureid

o

Derivativ

es

Compou

nd 7i

6-(3-

(trifluoro

methyl)p

henyl)ure

ido

2.25 1.72 2.81 - -

Gefitinib:

>50

(A549),

>50 (HT-

29), >50

(MCF-7)

Quinazoli

none

Schiff

Bases

Compou

nd 4d

6,8-

dichloro,

3-(4-

nitrobenz

ylidenea

mino)

- >100 >100 - -
Erlotinib:

(variable)

Compou

nd 4e

6,8-

dichloro,

3-(2-

nitrobenz

ylidenea

mino)

- >100 >100 - -
Erlotinib:

(variable)
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Note: Data is compiled from multiple sources and experimental conditions may vary. Direct

comparison of IC50 values should be made with caution.

Key Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR trends for C-6 substituted quinazoline analogs

can be summarized:

Nature of the C-6 Substituent: The electronic and steric properties of the substituent at the 6-

position significantly influence the inhibitory activity.

Electron-withdrawing groups on a benzamide moiety at C-6, such as a nitro group, appear

to be favorable for EGFR inhibition.

The introduction of an alkynyl group at the C-6 position has been shown to yield potent

EGFR inhibitors. The presence of a terminal hydroxyl group on the alkyne chain can

further enhance activity.

Arylureido moieties at the C-6 position have demonstrated potent anti-proliferative

activities against various cancer cell lines, with the substitution pattern on the aryl ring

playing a crucial role.

For Schiff base derivatives of quinazolinones, substitutions on the phenyl ring of the

benzylideneamino moiety impact cytotoxicity, with nitro groups showing some activity at

higher concentrations. The presence of halogens at the 6 and 8 positions of the

quinazoline core also appears to be important for the activity of these Schiff bases.

The 4-Anilino Moiety: The substitution pattern on the 4-anilino group remains a critical

determinant of activity and selectivity, working in concert with the C-6 substituent.

Signaling Pathways and Experimental Workflows
The development of quinazoline-based kinase inhibitors targets key signaling pathways

implicated in cancer cell proliferation, survival, and angiogenesis.
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To cite this document: BenchChem. [Structure-Activity Relationship of Quinazoline Analogs
with C-6 Modifications: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1322219#structure-activity-relationship-sar-
studies-of-quinazoline-6-carbaldehyde-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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